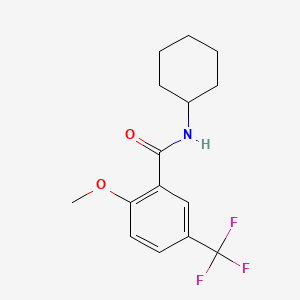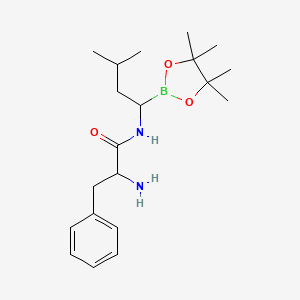
(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide is a complex organic compound that features a boron-containing dioxaborolane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide typically involves multiple steps, including the formation of the dioxaborolane group and the subsequent coupling with the amino and phenyl groups. One common method involves the use of palladium-catalyzed borylation reactions to introduce the dioxaborolane moiety . The reaction conditions often include the use of solvents such as xylene and catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boronic acid derivatives.
Reduction: Reduction reactions can convert the dioxaborolane group into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various boronic acid derivatives, amides, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug development . The compound can also participate in various catalytic cycles, enhancing the efficiency of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boron-containing compound with applications in organic synthesis and drug development.
Uniqueness
What sets (S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure makes it a versatile tool in both research and industrial settings .
Eigenschaften
Molekularformel |
C20H33BN2O3 |
|---|---|
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
2-amino-N-[3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H33BN2O3/c1-14(2)12-17(21-25-19(3,4)20(5,6)26-21)23-18(24)16(22)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13,22H2,1-6H3,(H,23,24) |
InChI-Schlüssel |
FFGCGPYUFLYILF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


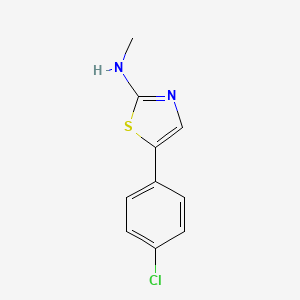
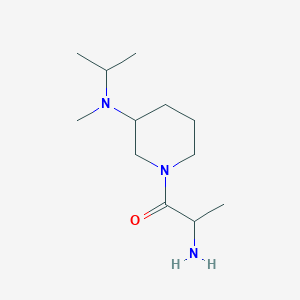
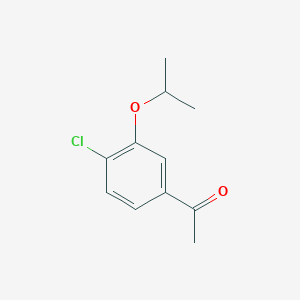
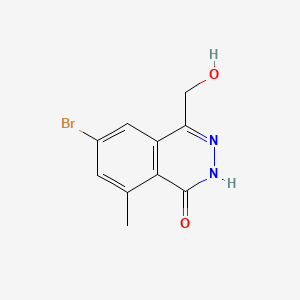
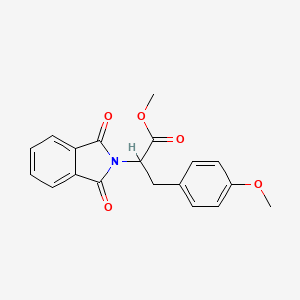
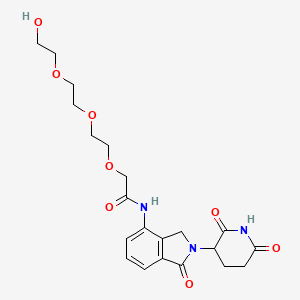

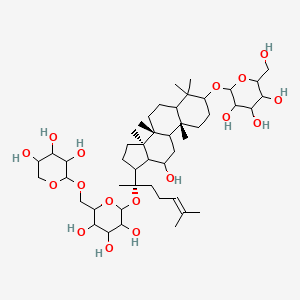
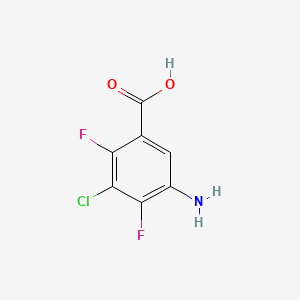
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14780355.png)
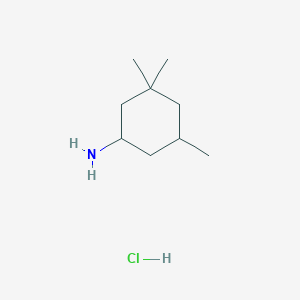
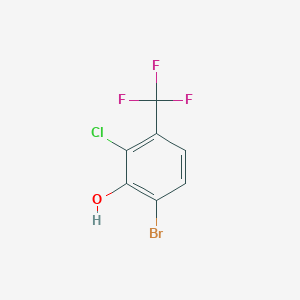
![1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione](/img/structure/B14780363.png)
